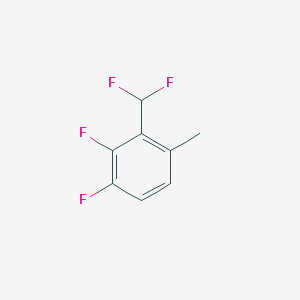
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine
Übersicht
Beschreibung
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two tert-butoxycarbonyl (Boc) protected amino groups attached to the pyridine ring The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2-chloromethyl-5-chloropyridine.
Amination Reaction: The chloromethyl group is converted to an aminomethyl group using a suitable amine, such as tert-butyl carbamate (Boc-NH2), under basic conditions.
Protection of Amino Groups: The amino groups are then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (Et3N) to yield the final product.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or amides.
Reduction: Reduction reactions can convert the nitro or carbonyl functionalities (if present) to amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of imines, amides, or carboxylic acids.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of alkylated, acylated, or sulfonated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry and catalysis.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for bioconjugation studies, such as attaching fluorescent labels or affinity tags.
Medicine:
Drug Development: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of biologically active compounds.
Industry:
Material Science: Applied in the development of advanced materials, including polymers and nanomaterials, due to its versatile functional groups.
Wirkmechanismus
The mechanism of action of 5-(Boc-amino)-2-(Boc-aminomethyl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets through its amino and pyridine functionalities. These interactions may involve hydrogen bonding, coordination to metal centers, or covalent bonding with electrophilic sites on biomolecules or catalysts.
Vergleich Mit ähnlichen Verbindungen
2-(Boc-aminomethyl)pyridine: Lacks the additional Boc-protected amino group at the 5-position.
5-(Boc-amino)pyridine: Lacks the Boc-protected aminomethyl group at the 2-position.
2,5-Diaminopyridine: Contains free amino groups instead of Boc-protected ones.
Uniqueness:
5-(Boc-amino)-2-(Boc-aminomethyl)pyridine is unique due to the presence of two Boc-protected amino groups, which provide enhanced stability and selectivity in synthetic applications. The dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
tert-butyl N-[6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-15(2,3)22-13(20)18-9-11-7-8-12(10-17-11)19-14(21)23-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJARLUKZOXRFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)

![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)





![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)
![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)
![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)

